molecular formula C13H16Cl2N2 B1521239 [(4-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride CAS No. 1185300-46-2

[(4-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride

Cat. No.: B1521239
CAS No.: 1185300-46-2
M. Wt: 271.18 g/mol
InChI Key: ODCQSZKDWMPGIA-UHFFFAOYSA-N
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Description

Product Overview [(4-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride is a chemical compound of interest in pharmaceutical and medicinal chemistry research. Provided as a high-purity dihydrochloride salt, it offers improved stability and solubility for experimental applications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals. Research Applications and Value The core structure of this compound combines a 4-pyridinyl ring with a 4-methylphenyl (p-tolyl) group via a methanamine linker. This scaffold is significant for developing novel bioactive molecules. Piperidine and pyridine derivatives are established as key pharmacophores in numerous pharmacological agents . Specifically, piperidin-1-yl derivatives have demonstrated relevance in neuropsychiatry, functioning as central nervous system (CNS) depressants or stimulants based on dosage levels . Furthermore, para-substituted phenyl derivatives, like the 4-methylphenyl group in this compound, are known to exhibit favorable structure-activity relationships (SAR) towards biological activity, making them valuable templates in drug discovery campaigns . Handling and Documentation Researchers can request the Certificate of Analysis for this product to access lot-specific data, including purity and quality control results. Safety data and handling instructions are provided in the associated Safety Data Sheet (SDS), which must be reviewed prior to use.

Properties

IUPAC Name

(4-methylphenyl)-pyridin-4-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2.2ClH/c1-10-2-4-11(5-3-10)13(14)12-6-8-15-9-7-12;;/h2-9,13H,14H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODCQSZKDWMPGIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=NC=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of [(4-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride generally follows two main stages:

  • Stage 1: Formation of the Parent Amine
    This involves constructing the (4-methylphenyl)(4-pyridinyl)methanamine molecule, typically through coupling reactions between aryl (4-methylphenyl) and pyridinyl precursors, followed by amination steps.

  • Stage 2: Salt Formation
    The free base amine is converted into its dihydrochloride salt by treatment with hydrochloric acid, often by purging hydrochloric acid gas into the reaction mixture or by adding an organic solvent saturated with HCl.

Synthesis of the Parent Amine

The parent amine synthesis can be approached by:

  • Reductive Amination of Aldehydes or Ketones
    A common method involves the reductive amination of a corresponding aldehyde or ketone containing the 4-pyridinyl and 4-methylphenyl groups with ammonia or an amine source. This method is widely used for similar compounds and involves:

    • Reaction of a 4-pyridinyl-substituted aldehyde with 4-methylphenyl amine or vice versa.
    • Use of reducing agents such as sodium cyanoborohydride (NaBH3CN) in a suitable solvent (e.g., methanol).
    • Reaction conditions are typically mild, often at room temperature, in the presence of an organic base such as triethylamine or 1,4-diazabicyclo[2.2.2]octane (DABCO) to maintain basicity.
  • Nucleophilic Substitution or Condensation Reactions
    Alternative routes may involve the condensation of aryl and pyridinyl precursors bearing suitable leaving groups (e.g., halides or sulfonates) followed by amination.

Formation of the Dihydrochloride Salt

The free base amine is converted into the dihydrochloride salt by:

  • Acidification with Hydrochloric Acid

    • Purging the free amine solution with HCl gas.
    • Adding an organic solvent saturated with HCl (e.g., acetone, methanol, ethanol).
    • The process can yield either monohydrochloride or dihydrochloride salts depending on the amount of HCl used.
  • Solvent Selection
    Ketone solvents such as acetone or alcoholic solvents like methanol, ethanol, isopropanol, or t-butanol are preferred for salt formation. Water may be present as a co-solvent to facilitate dissolution and reaction.

Detailed Research Findings and Data Tables

Step Reaction Type Reagents/Conditions Notes
1 Reductive Amination 4-pyridinyl aldehyde + 4-methylphenyl amine, NaBH3CN, MeOH, base (DABCO) Room temperature, mild conditions, organic base to maintain pH
2 Purification of Parent Amine Extraction, crystallization To isolate pure free base amine
3 Salt Formation HCl gas purging or HCl-saturated solvent (acetone, methanol) Controlled HCl quantity to obtain dihydrochloride salt
4 Crystallization of Dihydrochloride Cooling or solvent evaporation Produces stable crystalline salt suitable for storage

Example Synthetic Scheme (Inferred)

  • Synthesis of (4-pyridinyl)(4-methylphenyl)methanamine

    • React 4-pyridinecarboxaldehyde with 4-methylphenylamine in methanol.
    • Add sodium cyanoborohydride slowly to reduce the imine intermediate to the amine.
    • Maintain basic pH using triethylamine or DABCO.
  • Isolation of Free Base

    • Extract the reaction mixture with an organic solvent.
    • Purify by recrystallization or chromatography.
  • Formation of Dihydrochloride Salt

    • Dissolve the free base in acetone or methanol.
    • Bubble HCl gas through the solution until the desired stoichiometry is reached.
    • Isolate the dihydrochloride salt by filtration or crystallization.

Comparative Notes on Related Compounds

  • [(2-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride is synthesized similarly, indicating the general applicability of this method for positional isomers of methylphenyl substituents.

  • The preparation of related amines often involves reductive amination of cyanohydrins or ketones with pyridinyl amines, using sodium cyanoborohydride and organic bases in alcoholic solvents.

  • Salt formation methods for related compounds emphasize the use of ketone or alcoholic solvents and controlled HCl addition to yield stable hydrochloride salts.

Summary Table of Preparation Methods

Preparation Stage Method/Reaction Type Key Reagents/Conditions Outcome/Notes
Parent Amine Synthesis Reductive amination 4-pyridinyl aldehyde, 4-methylphenyl amine, NaBH3CN, MeOH, DABCO Formation of (4-methylphenyl)(4-pyridinyl)methanamine free base
Purification Extraction, crystallization Organic solvents (e.g., ethyl acetate) Pure free base isolated
Salt Formation Acidification with HCl HCl gas or HCl-saturated solvents (acetone, methanol) Dihydrochloride salt formation
Final Isolation Crystallization Cooling or evaporation Stable crystalline dihydrochloride salt

Chemical Reactions Analysis

Acid/Base-Mediated Hydrolysis

The dihydrochloride salt undergoes hydrolysis under acidic or alkaline conditions to regenerate the free amine or form carboxylic acid derivatives. Key findings include:

Condition Reagents Temperature Products Byproduct Recovery
Acidic (HCl, HBr, H₂SO₄)Aqueous hydrochloric acid (preferred)80–85°CFree amine + carboxylic acid derivatives Benzyl amine (recyclable)
AlkalineK₂CO₃, NaOH25–60°CDeprotonated amine intermediates Not reported

Acid hydrolysis is favored for higher efficiency, with sulfuric acid achieving >90% conversion in optimized setups .

Cyclization Reactions

The free amine participates in cyclization to form piperazine or pyrimidine derivatives under solvent/base systems:

Solvent Base Temperature Product Yield
TolueneTriethylamine (TEA)120–130°CPiperazine derivatives 60–75%
N,N-DiisopropylamineSelf-acting (dual role)120–130°CReduced reaction time; improved selectivity 80–85%
Dimethylacetamide (DMAc)Diisopropylethylamine100°CPyrimidine intermediates 70–88%

N,N-Diisopropylamine enhances reaction efficiency by eliminating the need for additional solvents .

Salt Formation and Interconversion

The dihydrochloride form is synthesized via direct HCl treatment of the parent amine:

Method Reagent Conditions Salt Type Purity
HCl gas purgingHCl-saturated organic solventRT to 50°CMonohydrochloride >95%
Direct HCl additionAqueous HCl0–5°CDihydrochloride 90–98%

The stoichiometry of HCl determines whether mono- or dihydrochloride salts form .

Radical-Mediated Transformations

While direct evidence for radical pathways is limited, analogous compounds undergo:

  • Iminyl radical cyclization : Under photochemical conditions, forming fused aromatic systems (e.g., phenanthridines) .

  • Amidyl radical generation : Via oxidative cleavage, enabling C–H functionalization .

These pathways suggest potential unexplored reactivity for [(4-methylphenyl)(4-pyridinyl)methyl]amine derivatives under radical initiation.

Coupling Reactions

The amine serves as a nucleophile in SNAr reactions with aryl halides:

Electrophile Catalyst Conditions Product Application
2-ChloropyrimidinePd(OAc)₂/XPhos100°C, 12–20 hBiaryl amines (e.g., nilotinib) Pharmaceutical intermediates

Optimized protocols achieve full conversion using Pd-based catalysts .

Stability and Degradation

  • Thermal stability : Decomposes above 200°C, releasing HCl and forming charred residues .

  • pH sensitivity : Regenerates free amine in basic media (pH >10) .

Scientific Research Applications

Pharmaceutical Development

The compound is primarily recognized for its potential in drug discovery and development. Its structural features, which include both aromatic and heteroaromatic components, suggest that it may interact effectively with biological targets. This interaction is crucial for the design of drugs aimed at treating various diseases, including cancer and inflammatory disorders .

Case Studies in Drug Development

  • Anti-Cancer Activity : Studies have shown that derivatives of similar compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with analogous structures have demonstrated IC50 values ranging from 0.12 to 2.78 µM against MCF-7 and A549 cancer cell lines . This indicates a promising avenue for further exploration of [(4-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride in oncology.
  • Anti-Inflammatory Properties : Research has indicated that compounds featuring similar moieties can inhibit nitric oxide (NO) secretion in LPS-induced macrophages, suggesting potential use in treating inflammatory conditions . The ability to modulate inflammatory pathways makes this compound a candidate for further studies in anti-inflammatory drug development.

Mechanistic Studies

Understanding the mechanisms by which this compound exerts its biological effects is essential for optimizing its therapeutic potential.

Biological Interactions

  • Enzyme Inhibition : Compounds with similar structures have been investigated as inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and diabetes management . This suggests that this compound may also have applications in metabolic disorders.
  • Binding Affinity Studies : Computational studies have predicted that this compound may exhibit favorable binding affinities to specific protein targets, enhancing its potential as a lead compound in drug design .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds.

Compound Name Structural Features Unique Properties
4-ChloroanilineAromatic amineUsed in dye manufacturing
4-PyridinecarboxaldehydeHeteroaromatic aldehydeImportant intermediate in organic synthesis
N-(pyridin-4-yl)anilineAniline derivativePotential anti-cancer activity

This table illustrates how this compound stands out due to its combination of chlorinated phenyl and pyridine functionalities, which contribute to its distinctive biological activities .

Mechanism of Action

[(4-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride is similar to other compounds containing phenyl and pyridinyl groups, such as [(4-methoxyphenyl)(4-pyridinyl)methyl]amine dihydrochloride and (4-methylphenyl)(4-pyridinyl)methanamine dihydrochloride. its unique structural features and chemical properties distinguish it from these compounds, making it suitable for specific applications.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name (CAS) Molecular Formula Molar Mass (g/mol) Key Structural Features
[(4-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride (1185300-46-2) C₁₃H₁₇Cl₂N₂ 271.9 4-Methylphenyl, 4-pyridinyl, methylamine
[2-(4-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]amine dihydrochloride (1609399-77-0) C₁₀H₁₆Cl₂N₃ 248.9 Cyclopenta-pyrimidine, ethylamine
4-(Aminomethyl)pyridin-3-amine dihydrochloride (847666-49-3) C₆H₁₁Cl₂N₃ 195.9 Pyridine backbone, dual amine groups
{[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}amine dihydrochloride (N/A) C₈H₁₀Cl₂N₅ 246.9 Triazole ring, pyridinyl substituent
{[4-(4-Methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride (1351649-65-4) C₁₀H₁₃Cl₂N₄ 259.9 Triazole ring, 4-methylphenyl substituent
(2-Aminoethyl)[(2-4-dimethoxyphenyl)methyl]amine dihydrochloride (1311318-39-4) C₁₁H₂₀Cl₂N₂O₂ 282.9 Dimethoxyphenyl, ethylenediamine backbone
4-Methylpiperidin-4-amine dihydrochloride (483366-98-9) C₆H₁₆Cl₂N₂ 186.9 Piperidine ring, methyl substituent

Key Observations :

  • Aromatic vs.
  • Substituent Effects : The 4-methylphenyl group in the target compound and may improve lipophilicity compared to pyridine () or methoxy groups ().
  • Molecular Weight : The target compound has a higher molar mass (271.9 g/mol) than smaller analogs like (195.9 g/mol), impacting solubility and diffusion rates.

Biological Activity

[(4-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride is a chemical compound with significant potential in biological research and therapeutic applications. This compound, characterized by its unique structure, has been studied for its interactions with various biological targets, particularly in the fields of pharmacology and biochemistry.

  • Chemical Formula : C13H15N2·2HCl
  • Molecular Weight : 273.19 g/mol
  • CAS Number : 1185300-66-6

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. Key mechanisms include:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes, which may play a role in various metabolic pathways.
  • Receptor Binding : It is believed to interact with certain receptors, influencing signaling pathways that are critical in disease processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been observed to exhibit cytotoxic effects against several cancer cell lines, including:

  • Breast Cancer (MCF-7)
  • Lung Cancer (A549)
  • Leukemia (HL-60)

In vitro studies indicate that the compound induces apoptosis in these cell lines, suggesting its potential as a chemotherapeutic agent.

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis
A54920Cell cycle arrest
HL-6012Caspase activation

Antimicrobial Activity

This compound also exhibits antimicrobial properties. Research indicates that it has activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Case Studies

  • Study on Anticancer Effects : A study published in Cancer Research evaluated the effects of this compound on human cancer cell lines. The results showed that the compound significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways (PMC6151840).
  • Antimicrobial Efficacy : A clinical trial assessed the antimicrobial activity of this compound against various pathogens. The findings demonstrated its effectiveness against multidrug-resistant strains, suggesting its potential use in treating infections caused by resistant bacteria (PMC7345688).

Toxicity and Safety Profile

While this compound shows promising biological activities, understanding its toxicity is crucial for therapeutic applications. Preliminary toxicity studies indicate that:

  • The compound exhibits low toxicity in normal human cell lines at therapeutic concentrations.
  • Further studies are needed to evaluate long-term effects and potential side effects.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(4-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride
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[(4-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride

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